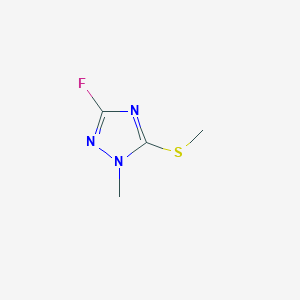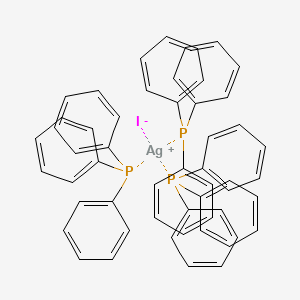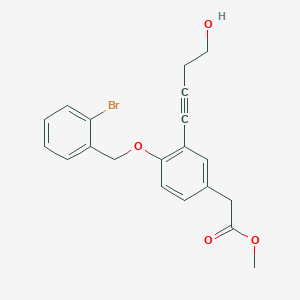
Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound, in particular, may have unique properties due to the presence of bromine, hydroxyl, and alkyne functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate can be achieved through a multi-step organic synthesis process. The general steps might include:
Bromination: Introduction of the bromine atom to the benzyl group.
Esterification: Formation of the ester group by reacting the appropriate carboxylic acid with methanol.
Alkyne Addition: Introduction of the alkyne group through a coupling reaction.
Hydroxylation: Addition of the hydroxyl group to the alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, Lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry
This compound can be used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology
Medicine
Possible use in the development of pharmaceuticals due to its unique functional groups.
Industry
Applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The presence of the bromine atom and alkyne group could play a significant role in its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the bromine and alkyne groups.
Methyl 2-(4-((2-chlorobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate: Similar structure but with chlorine instead of bromine.
Uniqueness
The presence of the bromine atom and the alkyne group in Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate makes it unique compared to other similar compounds
特性
分子式 |
C20H19BrO4 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
methyl 2-[4-[(2-bromophenyl)methoxy]-3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C20H19BrO4/c1-24-20(23)13-15-9-10-19(16(12-15)6-4-5-11-22)25-14-17-7-2-3-8-18(17)21/h2-3,7-10,12,22H,5,11,13-14H2,1H3 |
InChIキー |
IEKCMADIPINTMW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)


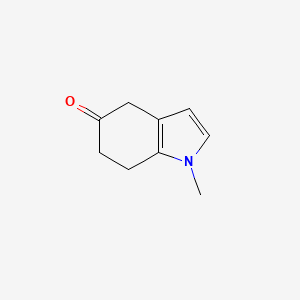
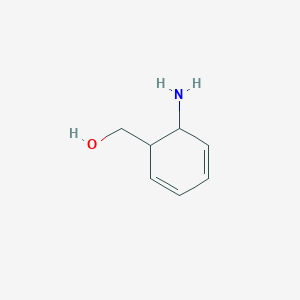
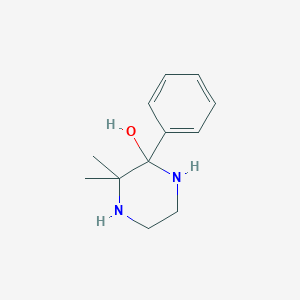
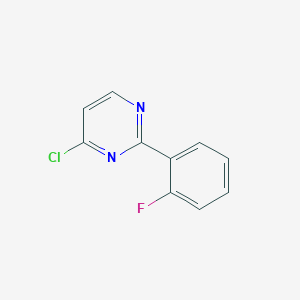
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
